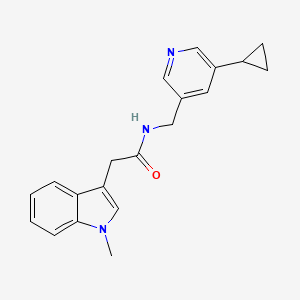

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule featuring a hybrid structure of indole and pyridine moieties linked via an acetamide bridge. The indole core is substituted with a methyl group at the 1-position, while the pyridine ring is functionalized with a cyclopropylmethyl group at the 5-position. This compound’s design likely aims to leverage the pharmacological versatility of indole derivatives, which are prominent in anticancer, anti-inflammatory, and neurological therapies .

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-23-13-17(18-4-2-3-5-19(18)23)9-20(24)22-11-14-8-16(12-21-10-14)15-6-7-15/h2-5,8,10,12-13,15H,6-7,9,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUXMAQCXBJBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclopropylation reaction of pyridine using cyclopropyl bromide in the presence of a base such as sodium hydride.

Indole Derivative Preparation: The indole derivative, 1-methyl-1H-indole-3-carboxaldehyde, is prepared via a Vilsmeier-Haack reaction using N-methylindole and DMF (dimethylformamide) as the formylating agent.

Coupling Reaction: The pyridine intermediate is then coupled with the indole derivative through a reductive amination reaction using a reducing agent like sodium triacetoxyborohydride to form the final acetamide compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is characterized by its unique molecular structure, which includes a cyclopropyl group and an indole moiety. The compound's molecular formula is , with a molecular weight of approximately 336.43 g/mol. Its structural complexity contributes to its biological activity, making it a candidate for various pharmacological studies.

Pharmacological Applications

-

Cancer Research :

- The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of indole and pyridine exhibit significant activity against various cancer cell lines, suggesting that this compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Neurological Disorders :

- Inhibitory Activity :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and indole functionalities. The synthetic pathways often utilize coupling reactions between various amines and acetamides under specific conditions to yield the desired compound with high purity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers evaluated the effects of indole-based compounds on serotonin receptors. This compound showed promising results in modulating receptor activity, suggesting potential use in treating mood disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s indole moiety is known to interact with serotonin receptors, while the pyridine ring may enhance binding affinity through additional interactions. The acetamide linkage provides stability and specificity to the compound’s binding.

Comparison with Similar Compounds

Detailed Research Findings

Pharmacological Potential

- Tubulin Binding : The trimethoxyphenyl analogs (–3) show IC₅₀ values comparable to combretastatin A-4 (CA-4), suggesting the target compound’s pyridine group may alter binding kinetics or affinity .

- HDAC Selectivity : The dichlorophenyl-acetamide in demonstrates that indole positioning and linker length influence HDAC isoform specificity, a factor relevant to the target compound’s design .

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, including anticancer properties and effects on various biochemical pathways. This article provides a detailed overview of the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C_{19}H_{22}N_{2}O, with a molecular weight of approximately 302.39 g/mol. The compound features a cyclopropyl group attached to a pyridine ring, which is linked to an indole derivative through an acetamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related derivatives have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C15 | HT29 | 654.31 |

| C15 | A549 | 794.37 |

These values indicate that the compound exhibits promising activity against human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549) cell lines .

The mechanism by which this compound exerts its biological effects may involve modulation of protein interactions and inhibition of specific enzymes. For example, compounds designed using similar structures have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and cancer progression .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- PTP1B Inhibition : A study investigating a series of acetamide derivatives demonstrated that certain compounds exhibited potent PTP1B inhibitory activity with IC50 values around 4.48 µM, suggesting that this compound may share similar inhibitory properties .

- In Vivo Studies : In vivo evaluations have indicated that compounds with structural similarities can effectively reduce tumor growth in animal models, further supporting their potential as therapeutic agents in oncology.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing and structurally confirming N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?

Answer:

-

Synthesis Route :

- Step 1 : Prepare the pyridine and indole precursors. For the pyridine moiety, cyclopropane substitution at the 5-position can be achieved via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2 : Couple the indole core (e.g., 1-methyl-1H-indole-3-carbaldehyde) with hydroxylamine to form oxime intermediates, followed by acetylation to generate the acetamide group .

- Step 3 : Link the pyridine and indole-acetamide moieties using alkylation or nucleophilic substitution under reflux in ethanol or DMF .

-

Structural Confirmation :

- Spectroscopy : Use , , and IR to confirm functional groups and connectivity. For example, the acetamide carbonyl () appears at ~1680–1700 cm in IR .

- X-ray Crystallography : Validate bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) by comparing optimized DFT geometries (B3LYP/6-31G*) with experimental data .

Basic Question: How can researchers assess the initial biological activity of this compound?

Answer:

-

In Silico Prediction :

- Use the PASS program to predict bioactivity (e.g., kinase inhibition, antioxidant properties) based on structural analogs. For example, indole-acetamide derivatives exhibit COX-2 inhibition and anti-inflammatory activity .

- Perform molecular docking to identify potential targets (e.g., EGFR, COX-2) by aligning the compound’s 3D structure with protein active sites (PDB: 7K1H for EGFR interactions) .

-

In Vitro Assays :

Advanced Question: What computational approaches improve metabolic stability predictions for this compound?

Answer:

-

MetaSite Analysis :

- Use MetaSite v4.0 to predict metabolic soft spots. For example, the cyclopropyl group on pyridine may reduce oxidation compared to unsubstituted analogs. Validate predictions with human/rat liver microsomes .

- Key Parameters : Focus on cytochrome P450 (CYP3A4/2D6) interactions. Fluorination or electron-deficient substituents (e.g., pyridinyl) can shift metabolism from amide oxidation to O-demethylation .

-

Pharmacokinetic Modeling :

Advanced Question: How can contradictions between computational and experimental structural data be resolved?

Answer:

-

Case Study :

-

Perform Bader’s QTAIM analysis to assess bond critical points and electron density distribution.

-

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) influencing experimental geometries .

-

Validation :

Advanced Question: How do substituents (e.g., cyclopropyl, methyl-indole) influence structure-activity relationships (SAR)?

Answer:

-

Substituent Effects :

-

SAR Table :

Substituent Bioactivity (IC, nM) Metabolic Stability (, min) Cyclopropyl COX-2: 12 ± 2.1 Human microsomes: 45 ± 5.3 Phenyl COX-2: 58 ± 4.7 Human microsomes: 18 ± 2.9

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) :

- CRISPR Knockout :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.